molecular formula C30H30N6O6S2 B2751797 ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393850-20-9

ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2751797
CAS No.: 393850-20-9
M. Wt: 634.73
InChI Key: ASJDIWQLHMAOGN-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a multifunctional heterocyclic molecule featuring:

  • A cyclopenta[b]thiophene core with an ethyl carboxylate group at position 2.
  • A 1,2,4-triazole ring substituted with a 4-methyl-3-nitrobenzamido methyl group and an m-tolyl group.
  • A thioacetamido linker bridging the triazole and cyclopenta[b]thiophene moieties.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O6S2/c1-4-42-29(39)26-21-9-6-10-23(21)44-28(26)32-25(37)16-43-30-34-33-24(35(30)20-8-5-7-17(2)13-20)15-31-27(38)19-12-11-18(3)22(14-19)36(40)41/h5,7-8,11-14H,4,6,9-10,15-16H2,1-3H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJDIWQLHMAOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, with the CAS number 393850-20-9, is a complex compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C30H30N6O6S2
  • Molecular Weight: 634.73 g/mol

Structural Features

The compound features multiple functional groups including:

  • A triazole ring , known for its diverse biological activities.
  • A thiophene moiety , which enhances its pharmacological properties.
  • An amide group that may contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazoles have been identified as effective in inhibiting cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. The specific compound has shown promise in preliminary assays targeting various cancer cell lines.

Case Study: Triazole Derivatives in Cancer Research

A study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds structurally similar to this compound exhibited potent cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving apoptosis induction and inhibition of angiogenesis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of sulfur and nitrogen heterocycles. Research indicates that similar compounds have demonstrated activity against a range of bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Ethyl TriazoleP. aeruginosa8 µg/mL

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: The triazole ring interacts with enzymes involved in nucleic acid synthesis, leading to disrupted cellular processes.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Interference with Cell Signaling: It could modulate signaling pathways that regulate cell survival and proliferation.

High Throughput Screening (HTS)

A recent HTS campaign identified small molecules capable of inducing Oct3/4 expression in pluripotent stem cells. Although not directly tested on the compound , related triazole derivatives were highlighted for their ability to enhance stem cell pluripotency .

Synthesis and Evaluation

The synthesis of this compound involves multiple steps including:

  • Formation of the triazole ring.
  • Introduction of the thiophene moiety.
  • Final esterification to yield the target compound.

These synthetic routes are critical for ensuring high yields and purity necessary for biological evaluations .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the thiophene family exhibit significant antimicrobial properties. Studies have shown that compounds similar to ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate possess antibacterial and antifungal activities. For instance:

  • Antifungal Properties : The compound's structure allows it to interact with fungal cell membranes and inhibit their growth, making it a candidate for developing antifungal treatments .
  • Antibacterial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use as antibiotic agents .

Anticancer Potential

The triazole and thiophene components of the compound have been linked to anticancer activity. Research suggests that these moieties can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting angiogenesis .
  • Case Studies : Various studies have documented the cytotoxic effects of similar compounds on cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer properties.

Agricultural Applications

The compound's ability to affect microbial growth also extends to agricultural applications:

  • Pesticidal Activity : Due to its antimicrobial properties, this compound could be developed as a natural pesticide to protect crops from fungal and bacterial infections.
  • Plant Growth Regulation : Compounds in this class may also influence plant growth positively by modulating hormonal pathways within plants .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitutions or amide coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Cyclopenta[b]thiophene 1,2,4-Triazole, 4-methyl-3-nitrobenzamido N/A High polarity, potential enzyme inhibition
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...thiophene-3-carboxylate (6o) Benzo[b]thiophene 4-Hydroxyphenyl 22% Enhanced solubility, lower stability
Ethyl 2-(4-nitrobenzamido)-cycloheptabthiophene-3-carboxylate Cycloheptabthiophene 4-Nitrobenzamido N/A High lipophilicity
Ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Phenylthioureido N/A Planar crystal structure

Q & A

Basic: What synthetic strategies are commonly employed to construct the 1,2,4-triazole and cyclopenta[b]thiophene moieties in this compound?

Answer:
The 1,2,4-triazole core is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with hydrazines or amines under acidic conditions (e.g., acetic acid) to form triazole rings . The cyclopenta[b]thiophene moiety is often prepared via Friedel-Crafts alkylation or cyclization of thiophene precursors with cyclic ketones, followed by functionalization with ester groups. A key step involves cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, as demonstrated in analogous thiophene derivatives .

Methodological Tip: Use catalytic piperidine in toluene for Knoevenagel condensations to introduce α,β-unsaturated carbonyl groups, which are critical for downstream functionalization .

Basic: How can the purity and structural integrity of intermediates be validated during synthesis?

Answer:

  • Chromatography: Employ TLC to monitor reaction progress and column chromatography (e.g., dichloromethane/ethyl acetate gradients) for purification .
  • Spectroscopy: Confirm structures using 1H^1H NMR (e.g., characteristic thiophene proton shifts at δ 6.75–7.60 ppm) and IR (amide C=O stretches ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry: HRMS can verify molecular weights (e.g., deviations < 2 ppm ensure accuracy) .

Data Contradiction Note: Recrystallization solvents (ethanol vs. methanol) may affect yield and purity; optimize based on intermediate solubility .

Advanced: How can researchers resolve contradictions in reported yields for triazole-thioacetamide coupling reactions?

Answer: Yield discrepancies (e.g., 72–94% in similar compounds) often arise from:

  • Catalyst Choice: Piperidine vs. other bases (e.g., triethylamine) can alter reaction kinetics .
  • Solvent Polarity: Toluene (non-polar) favors Knoevenagel condensation, while polar aprotic solvents (e.g., DMF) may stabilize intermediates .
  • Workup Methods: Isopropyl alcohol washing vs. methanol recrystallization impacts recovery of hydrophilic byproducts .

Troubleshooting: Conduct kinetic studies (e.g., varying temperature from 25–80°C) to identify optimal conditions for specific substituents.

Advanced: What computational tools are suitable for predicting metabolic stability or aldehyde oxidase (AO) susceptibility of this compound?

Answer:

  • In Silico Models: Use Schrödinger’s ADMET Predictor or Mozilla Quantum Chemistry to assess AO-mediated oxidation at electron-deficient aromatic regions (e.g., nitro or triazole groups) .
  • Docking Studies: Map the compound’s electrostatic surface to AO’s active site (PDB: 4W93) to identify vulnerable positions.
  • Metabolic Pathway Prediction: Tools like Meteor Nexus can simulate phase I/II metabolism, highlighting potential sulfation or glutathione adducts.

Validation: Cross-reference computational results with in vitro microsomal assays (human liver S9 fractions) .

Basic: What spectroscopic techniques are critical for confirming the nitrobenzamido and thioacetamide linkages?

Answer:

  • 13C^{13}C NMR: The nitro group adjacent to the benzamido moiety causes deshielding (~125–130 ppm for aromatic carbons) .
  • IR Spectroscopy: Thioacetamide C=S stretches appear at ~600–700 cm1^{-1}, while nitro groups show strong bands at ~1520 cm1^{-1} (asymmetric) and ~1350 cm1^{-1} (symmetric) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze space group parameters (e.g., monoclinic P21/cP2_1/c) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in analogues?

Answer:

  • Substituent Variation: Replace the m-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3_3) substituents to modulate lipophilicity and target binding .
  • Bioisosteric Replacement: Substitute the cyclopenta[b]thiophene with indole or benzofuran to assess ring size and heteroatom effects.
  • In Vitro Assays: Screen against S. aureus (Gram+) and C. albicans (fungal) using broth microdilution (MIC values). Correlate activity with logP (HPLC-measured) and solubility .

Data Analysis: Use multivariate regression to identify key descriptors (e.g., Hammett σ, π-charge) driving potency.

Basic: What precautions are necessary when handling intermediates with active methylene groups (e.g., cyanoacetamido derivatives)?

Answer:

  • Moisture Sensitivity: Store under inert gas (N2_2/Ar) and use anhydrous solvents (e.g., dried CH2 _2Cl2 _2) to prevent hydrolysis .
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO3 _3 before disposal. Segregate halogenated byproducts (e.g., chloroacetamides) for specialized treatment .

Advanced: How can researchers address low yields in the final amide coupling step?

Answer: Low yields (<50%) may result from:

  • Steric Hindrance: Bulky substituents (e.g., m-tolyl) impede nucleophilic attack. Switch to coupling agents like HATU over EDCI for sterically demanding reactions .
  • Side Reactions: Competing hydrolysis of the ethyl ester can occur under basic conditions. Use milder bases (e.g., DIPEA) and lower temperatures (0–5°C) .
  • Workflow Optimization: Employ flow chemistry to enhance mixing and reduce reaction time.

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